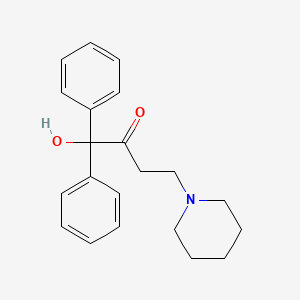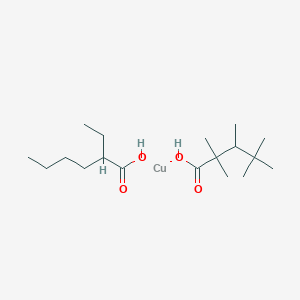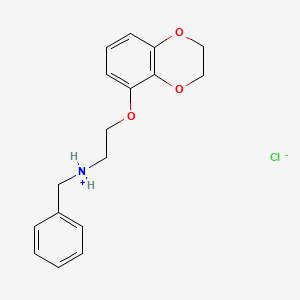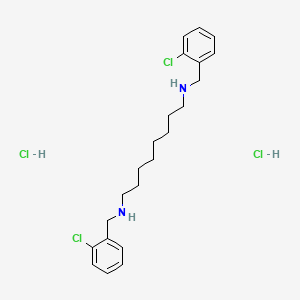
Indeno(1,2,3-cd)pyren-12-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indeno(1,2,3-cd)pyren-12-amine is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused benzene rings. This compound is known for its presence in environmental pollutants and has been studied for its toxic, mutagenic, and carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Indeno(1,2,3-cd)pyren-12-amine can be synthesized through various methods. One efficient approach involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate can react with a tethered polycyclic aromatic moiety at room temperature via intramolecular aromatic substitution . Another method involves a one-pot synthesis using 4-bromopyrene as the starting material, with the addition of Pd3(dba)2, P(Cy)2, and BDU in DMF .
Industrial Production Methods
In industrial settings, the production of this compound often involves the combustion of fossil fuels such as coal, oil, and gas. The compound is formed as a byproduct of incomplete combustion processes .
Analyse Des Réactions Chimiques
Types of Reactions
Indeno(1,2,3-cd)pyren-12-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Peroxynitrite and metalloporphyrin systems are commonly used for oxidation reactions.
Substitution: Bromine and acetyl nitrate are used for bromination and nitration reactions, respectively.
Major Products
The major products formed from these reactions include brominated, nitrated, and oxidized derivatives of this compound .
Applications De Recherche Scientifique
Indeno(1,2,3-cd)pyren-12-amine has several scientific research applications:
Environmental Studies: It is used as a marker for studying environmental pollution and the effects of PAHs on ecosystems.
Bioremediation: Research has shown that certain yeast strains can degrade this compound in the presence of iron nanoparticles and biosurfactants.
Medical Research: The compound is studied for its role in enhancing allergic lung inflammation via the aryl hydrocarbon receptor.
Mécanisme D'action
The mechanism of action of indeno(1,2,3-cd)pyren-12-amine involves its metabolic transformation into reactive intermediates such as quinones and nitro derivatives. These intermediates can interact with cellular components, leading to mutagenic and carcinogenic effects . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes and the aryl hydrocarbon receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: Another PAH with similar toxic and carcinogenic properties.
Chrysene: A PAH with a similar structure and environmental presence.
Fluoranthene: Known for its mutagenic and carcinogenic effects.
Uniqueness
Indeno(1,2,3-cd)pyren-12-amine is unique due to its specific structure and the positions at which it undergoes substitution reactions. Its ability to form specific reactive intermediates also distinguishes it from other PAHs .
Propriétés
Numéro CAS |
123311-25-1 |
|---|---|
Formule moléculaire |
C22H13N |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-6-amine |
InChI |
InChI=1S/C22H13N/c23-18-6-2-5-15-17-11-14-4-1-3-12-7-8-13-9-10-16(21(15)18)22(17)20(13)19(12)14/h1-11H,23H2 |
Clé InChI |
FDTLZKQVCGJOLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=C4C5=C(C6=C4C3=C(C=C2)C=C6)C(=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)


![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)





![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)

